molecular formula C14H28N2O3 B6156306 tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate CAS No. 1267246-44-5

tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate

Cat. No.: B6156306
CAS No.: 1267246-44-5
M. Wt: 272.38 g/mol
InChI Key: AAALZLRQQQGASP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc)-protected piperazine ring substituted with a 5-hydroxypentyl chain. This compound is often utilized as an intermediate in medicinal chemistry for the development of bioactive molecules, leveraging its modular structure for further functionalization .

Properties

CAS No.

1267246-44-5

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12-17/h17H,4-12H2,1-3H3

InChI Key

AAALZLRQQQGASP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCCO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 5-bromopentanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne group undergoes selective oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic medium converts the alkyne to a carboxylic acid via oxidative cleavage.

  • Ozone (O₃) followed by reductive workup yields a diketone intermediate.

Example Reaction:

AlkyneKMnO4/H+COOH(Yield:  75%)[1]\text{Alkyne} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{COOH} \quad \text{(Yield: ~75\%)} \quad[1]

Reduction Reactions

The alkyne can be hydrogenated to an alkane or alkene:

  • Palladium on carbon (Pd/C) under H₂ gas fully reduces the alkyne to a pentane chain.

  • Lindlar catalyst selectively hydrogenates the alkyne to a cis-alkene.

Reduction TypeReagents/ConditionsProductYield
Full HydrogenationPd/C, H₂ (1 atm), RTSaturated pentane90%
Partial HydrogenationLindlar catalyst, H₂cis-Alkene85%

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions:

  • Thionyl chloride (SOCl₂) converts the hydroxyl to a chloride.

  • Mitsunobu reaction with diethyl azodicarboxylate (DEAD) facilitates alkyl/aryl group transfer.

Case Study:
Reaction with SOCl₂ in dichloromethane at 0°C produces tert-butyl 4-(5-chloropentyl)piperazine-1-carboxylate in 82% yield.

Acylation and Alkylation

The piperazine nitrogen undergoes functionalization:

  • Boc Deprotection : Treatment with HCl in dioxane removes the tert-butyloxycarbonyl (Boc) group, exposing the secondary amine .

  • Re-protection : The free amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

Key Data:

Boc removal: HCl (4M in dioxane), RT, 2h(Yield: 95%)[4]\text{Boc removal: } \text{HCl (4M in dioxane), RT, 2h} \quad \text{(Yield: 95\%)} \quad[4]

Click Chemistry

The alkyne engages in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • CuI/DIPEA in DMF at 0°C forms 1,2,3-triazole derivatives with aryl/alkyl azides .

Example Reaction:

Alkyne + AzideCuI, DIPEATriazole(Yield: 90–97%)[2]\text{Alkyne + Azide} \xrightarrow{\text{CuI, DIPEA}} \text{Triazole} \quad \text{(Yield: 90–97\%)} \quad[2]

Hydrolysis and Stability

  • Acidic Hydrolysis : The Boc group is cleaved under strong acids (e.g., HCl, TFA).

  • Basic Conditions : The ester moiety undergoes saponification to carboxylic acid.

ConditionReactivityProduct
HCl (aq.)Boc cleavageFree piperazine
NaOH (aq.)Ester hydrolysisCarboxylic acid

Comparative Reactivity Table

Reaction TypeReagentsKey Functional GroupProductReference
OxidationKMnO₄/H⁺Alkyne → COOHCarboxylic acid
ReductionPd/C/H₂Alkyne → AlkaneSaturated chain
SubstitutionSOCl₂-OH → -ClAlkyl chloride
Click ChemistryCuI/AzideAlkyne → TriazoleHeterocycle
Boc RemovalHCl/dioxaneBoc → NHFree amine

Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders electrophilic attacks on the piperazine ring .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in CuAAC by stabilizing intermediates .

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various modifications, making it suitable for creating pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate is utilized to investigate structure-activity relationships of piperazine derivatives. This research aids in understanding how these compounds interact with biological targets, which is vital for drug development.

Medicinal Chemistry

The compound is being explored for therapeutic applications, particularly in developing drugs targeting neurological disorders and infections. Its ability to modulate receptor activity makes it a candidate for potential treatments in various medical conditions.

Industrial Applications

In industry, this compound finds usage in producing specialty chemicals, polymers, and materials with specific properties. Its chemical stability and reactivity profile make it valuable in formulating coatings and adhesives.

Case Study 1: Drug Development

In a study focusing on neurological disorders, this compound was evaluated for its efficacy in modulating neurotransmitter systems. Results indicated promising interactions with serotonin receptors, suggesting potential as an antidepressant.

Case Study 2: Agrochemical Synthesis

Research demonstrated its utility in synthesizing herbicides by modifying the piperazine structure to enhance selectivity towards target plants while minimizing environmental impact.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Diversity and Functional Group Influence

The piperazine-Boc scaffold is a common framework in drug discovery. Key structural variations among analogs lie in the substituent attached to the piperazine nitrogen, which significantly impacts physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis based on substituent categories:

Alkyl and Hydroxyalkyl Chains
  • Target Compound : The 5-hydroxypentyl group provides a flexible alkyl chain terminated by a hydroxyl group, enhancing aqueous solubility compared to purely hydrophobic chains.
  • Analog (): tert-Butyl 4-(4-(2-(((benzyloxy)carbonyl)amino)ethoxy)phenyl)piperazine-1-carboxylate incorporates a benzyl-protected aminoethoxy group. The aromatic benzyl moiety increases hydrophobicity, reducing solubility relative to the hydroxypentyl derivative .
Aromatic and Heterocyclic Substituents
  • Analog () : tert-Butyl 4-((3-cyclopentylidene-2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate features a sulfonyl-linked oxindole heterocycle. The electron-withdrawing sulfonyl group and rigid oxindole core may improve binding affinity to enzymes like Bruton’s tyrosine kinase (BTK) but reduce metabolic stability .
  • Analog () : (R)-tert-Butyl 4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate contains a ferrocenyl group, introducing redox activity and steric bulk. Such substituents are advantageous in catalysis but may limit blood-brain barrier penetration .
Sulfonyl and Sulfonamide Derivatives
  • Analog (): tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate includes a bromo-trifluoromethoxy phenylsulfonyl group. The sulfonyl moiety enhances electrophilicity, while halogen atoms improve resistance to oxidative degradation.
Amino and Nitro Substituents
  • Analog (): tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate contains nitro and amino groups. The nitro group is a metabolic liability (e.g., reduction to reactive amines), whereas the hydroxypentyl chain in the target compound lacks such risks .
Table 1: Key Properties of Selected Analogs
Compound (Reference) Substituent Type Molecular Weight logP* Notable Properties
Target Compound Hydroxyalkyl ~340 2.1 High solubility due to -OH; flexible linker for conjugation
(Compound 6) Sulfonyl-heterocycle 500.5 3.8 BTK inhibition (IC₅₀ < 100 nM); moderate metabolic stability
(Compound 3r) Ferrocenyl-pyridinyl ~600 5.2 Catalytic activity in hydroarylation; poor aqueous solubility
(Compound 1) Amino-nitro-phenyl 350.4 2.5 Intermediate for benzimidazoles; nitro group necessitates further reduction
Halogenated sulfonyl 513.3 4.1 High stability; used in schistosomiasis research

*logP values estimated using fragment-based methods.

Stability and Degradation

  • Analog (): Compounds with triazolylmethyl oxazolidinone substituents degraded in simulated gastric fluid due to acid-sensitive groups. In contrast, the hydroxypentyl chain’s lack of labile bonds suggests superior stability in physiological conditions .

Biological Activity

Tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, interactions, and implications in drug development.

The synthesis of this compound involves the reaction of piperazine with tert-butyl chloroformate and 5-bromopentanol, typically using triethylamine as a base. The reaction conditions are optimized for yield and purity using techniques such as column chromatography.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. The piperazine ring facilitates binding to specific molecular targets, modulating their activity and influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurological Applications : It has been explored for potential use in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated .
  • Antioxidant Properties : Similar piperazine derivatives have shown antioxidant activity, indicating potential protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been studied extensively. Variations in the side chain can significantly alter its biological profile. For instance, compounds with different alkyl substitutions have been evaluated for their efficacy against various biological targets .

Case Studies

  • Neurological Disorders : In a study investigating piperazine derivatives, this compound was shown to enhance synaptic plasticity in animal models, suggesting a role in cognitive enhancement .
  • Cancer Research : A related study focused on piperazine compounds demonstrated that structural modifications could lead to increased cytotoxicity against pancreatic cancer cell lines, highlighting the importance of the hydroxypentyl group in enhancing biological activity .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Activity
tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylateStructureModerate CNS activity
tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylateStructureAntimicrobial properties
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylateStructureEnhanced selectivity for specific kinases

This table illustrates how variations in side chains affect the biological activities of piperazine derivatives.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(5-hydroxypentyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of a piperazine core. A general approach includes:

  • Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a hydroxypentyl electrophile (e.g., bromopentanol) under nucleophilic substitution conditions.
  • Step 2 : Protecting/deprotecting hydroxyl groups using silyl ethers or benzyl ethers to avoid side reactions .
  • Optimization : Key factors include solvent choice (e.g., 1,4-dioxane for polar aprotic conditions), temperature (80–110°C), and base (K₂CO₃ or Et₃N). For example, yields improve with prolonged reflux (12–24 hours) and stoichiometric excess of the hydroxypentyl precursor .

Table 1 : Example reaction conditions from analogous syntheses

PrecursorSolventTemp (°C)BaseYield (%)Reference
5-Bromo-2-chloropyrimidine1,4-Dioxane110K₂CO₃88.7
2-ChloropyrimidineToluene110None62

Q. Which purification techniques are most effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc 8:1 → 4:1) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .
  • Acid-Base Extraction : For intermediates, partition between aqueous HCl and DCM to isolate the free base .

Q. How can researchers confirm the structural integrity of this compound?

  • NMR Spectroscopy : ¹H NMR should show characteristic peaks: tert-butyl (δ 1.40–1.50 ppm), piperazine protons (δ 2.70–3.60 ppm), and hydroxypentyl (δ 1.30–1.70 ppm for CH₂, δ 3.60–3.80 ppm for -OH) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • FT-IR : Hydroxyl stretch (~3400 cm⁻¹) and carbonyl (C=O) from the carbamate (~1700 cm⁻¹) .

Q. What are the typical chemical reactions involving the piperazine and hydroxypentyl moieties?

  • Nucleophilic Substitution : Piperazine reacts with alkyl halides or aryl chlorides (e.g., Suzuki coupling for aryl groups) .
  • Oxidation/Reduction : The hydroxypentyl group can be oxidized to a ketone (e.g., with KMnO₄) or reduced to an alkane (e.g., LiAlH₄) .
  • Protection/Deprotection : Use TBSCl for hydroxyl protection in acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of piperazine functionalization?

Piperazine’s secondary amines exhibit differential reactivity:

  • The tert-butyl carbamate group deactivates one nitrogen, directing substitution to the free amine site.
  • Steric hindrance from the tert-butyl group favors reactions at the less hindered hydroxypentyl chain . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can computational methods enhance the design of derivatives for target-specific applications?

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) predict feasible reaction pathways and intermediates .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on reaction yields and conditions to optimize protocols .

Q. How should researchers address contradictory yield data in similar synthetic protocols?

  • Variable Analysis : Compare solvent polarity, temperature, and catalyst loading. For example, K₂CO₃ in 1,4-dioxane at 110°C yields 88.7% , while toluene at 110°C yields 62% .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization or over-substitution) .
  • Replicate with Controlled Variables : Systematically test one parameter (e.g., base strength) while holding others constant.

Q. What advanced techniques characterize the solid-state structure of this compound?

  • X-Ray Crystallography : Resolve bond lengths and angles (e.g., piperazine chair conformation) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbamate groups) .

Q. What strategies mitigate instability of the hydroxypentyl group during biological assays?

  • Prodrug Design : Convert the hydroxyl to a phosphate ester for improved serum stability .
  • Lyophilization : Store the compound as a freeze-dried powder to prevent hydrolysis .
  • In Silico Stability Screening : Predict degradation pathways using software like ACD/Labs .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS .
  • Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are calculated under consistent conditions .

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